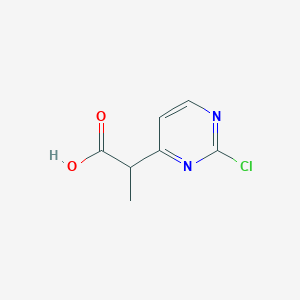
2-(2-Chloropyrimidin-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloropyrimidin-4-yl)propanoic acid is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chloropyrimidine moiety attached to a propanoic acid group, making it a valuable intermediate in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyrimidin-4-yl)propanoic acid typically involves the chlorination of pyrimidine derivatives followed by the introduction of the propanoic acid group. One common method is the reaction of 2-chloropyrimidine with a suitable propanoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
2-(2-Chloropyrimidin-4-yl)propanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amino derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, oxo compounds, and amino derivatives, which can be further utilized in different chemical syntheses and applications.
科学研究应用
2-(2-Chloropyrimidin-4-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-Chloropyrimidin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The chloropyrimidine moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 2-(2-Chloropyrimidin-4-yl)acetic acid
- 2-(2-Chloropyrimidin-4-yl)butanoic acid
- 2-(2-Chloropyrimidin-4-yl)pentanoic acid
Uniqueness
2-(2-Chloropyrimidin-4-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the propanoic acid group enhances its solubility and allows for further functionalization, making it a versatile intermediate in various chemical and biological applications.
属性
分子式 |
C7H7ClN2O2 |
|---|---|
分子量 |
186.59 g/mol |
IUPAC 名称 |
2-(2-chloropyrimidin-4-yl)propanoic acid |
InChI |
InChI=1S/C7H7ClN2O2/c1-4(6(11)12)5-2-3-9-7(8)10-5/h2-4H,1H3,(H,11,12) |
InChI 键 |
VILDAGRVYZNUGZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC(=NC=C1)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-2-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13330707.png)
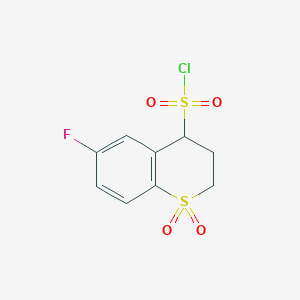
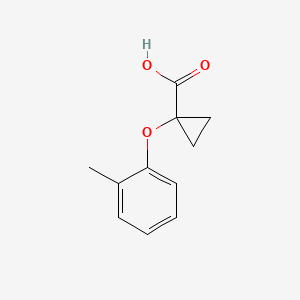

![7-((tert-Butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13330738.png)
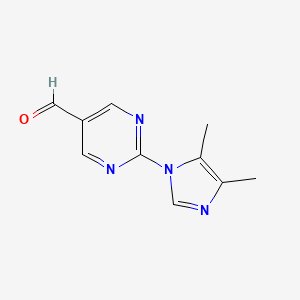
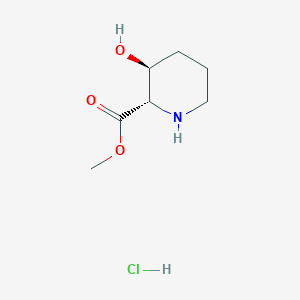

![2-(Tert-butylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13330758.png)
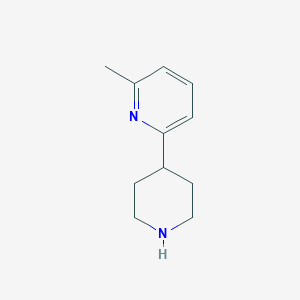
![[1-(2-Ethyl-2-fluorobutyl)piperidin-4-yl]methanol](/img/structure/B13330773.png)
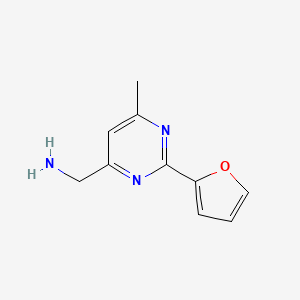
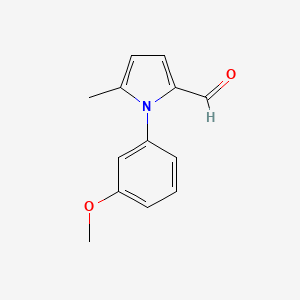
![3-(tert-Butyl) 7-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,7-dicarboxylate](/img/structure/B13330796.png)
